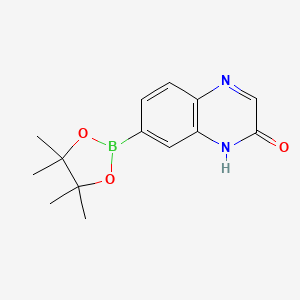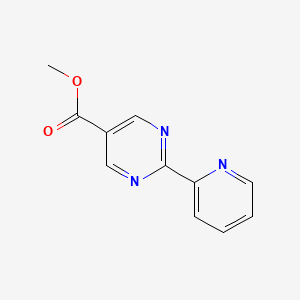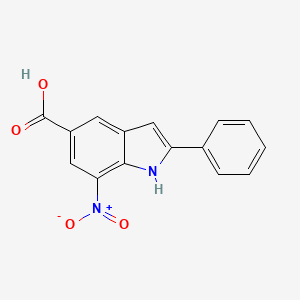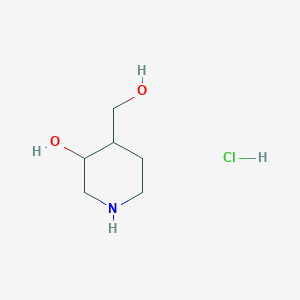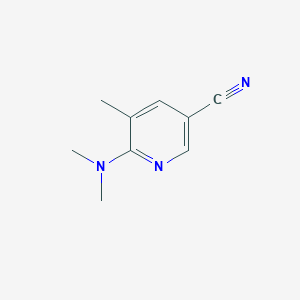
6-Dimethylamino-5-methylnicotinonitrile
Descripción general
Descripción
6-Dimethylamino-5-methylnicotinonitrile (DMAMNN) is an organic compound that has been studied for its potential therapeutic applications and has recently become the focus of scientific research. DMAMNN is a derivative of nicotine and is a derivative of the pyridine group. It has a unique structure that enables it to interact with certain receptors, and thus, it has been the subject of numerous investigations.
Aplicaciones Científicas De Investigación
6-Dimethylamino-5-methylnicotinonitrile has been studied for its potential therapeutic applications. It has been studied for its ability to act as an agonist at certain receptors, such as the nicotinic acetylcholine receptor. It has also been studied for its ability to act as an antagonist at certain receptors, such as the serotonin receptor. Additionally, it has been studied for its potential use as an anti-inflammatory agent and as an anti-oxidant.
Mecanismo De Acción
6-Dimethylamino-5-methylnicotinonitrile acts as an agonist at certain receptors, such as the nicotinic acetylcholine receptor. It binds to the receptor and activates it, which leads to an increase in the activity of the receptor. Additionally, it can act as an antagonist at certain receptors, such as the serotonin receptor. It binds to the receptor and blocks its activity, which leads to a decrease in the activity of the receptor.
Biochemical and Physiological Effects
6-Dimethylamino-5-methylnicotinonitrile has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions. It has also been shown to have anti-oxidant effects, which may be beneficial in the prevention of oxidative damage. Additionally, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Dimethylamino-5-methylnicotinonitrile has several advantages for use in laboratory experiments. It is relatively stable, making it easy to store and handle. Additionally, it has a low toxicity profile, making it safe to use in laboratory experiments. However, it has several limitations. It is not water soluble, making it difficult to use in aqueous solutions. Additionally, it has a low solubility in organic solvents, making it difficult to use in organic solvents.
Direcciones Futuras
For research include investigations into its effects on other receptors, such as the dopamine receptor, and its potential use in the treatment of other conditions, such as depression and anxiety. Additionally, further research is needed to understand its potential use as an anti-inflammatory and anti-oxidant agent. Finally, further research is needed to understand its potential use as a neuroprotective agent.
Propiedades
IUPAC Name |
6-(dimethylamino)-5-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7-4-8(5-10)6-11-9(7)12(2)3/h4,6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWVMJBGBSQQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Dimethylamino-5-methyl-nicotinonitrile | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B6333407.png)

![3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide tfa salt](/img/structure/B6333427.png)

